4-Benzoyl-D,L-phenylalanine hydrochloride

Descripción general

Descripción

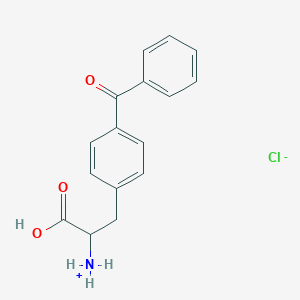

4-Benzoyl-D,L-phenylalanine hydrochloride is a synthetic amino acid derivative with the chemical formula C16H16ClNO3. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its photoreactive properties, making it valuable in various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-D,L-phenylalanine hydrochloride typically involves the benzoylation of D,L-phenylalanine. The reaction is carried out under controlled conditions to ensure the selective introduction of the benzoyl group at the para position of the phenyl ring. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the purification of intermediates and final product through crystallization and recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions: 4-Benzoyl-D,L-phenylalanine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce benzyl alcohol derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Properties

4-Benzoyl-D,L-phenylalanine hydrochloride is synthesized through the Friedel-Crafts benzoylation of D,L-phenylalanine using benzoyl chloride. This process involves the use of trifluoromethanesulfonic acid (TfOH) as a catalyst, which enhances the solubility of amino acids and facilitates the reaction . The compound is characterized by its photoreactive properties, specifically its ability to undergo photocrosslinking upon exposure to UV light (350–365 nm), making it valuable for various biochemical applications .

Protein-Protein Interactions (PPIs)

One of the most significant applications of 4-benzoyl-D,L-phenylalanine is in the study of protein-protein interactions. The compound can be incorporated into proteins, allowing researchers to capture and analyze PPIs through covalent crosslinking. This technique has been shown to improve crosslinking yields when halogenated analogs are used, facilitating the mapping of PPIs in living cells .

Case Study: Enhanced Crosslinking Yields

- Researchers demonstrated that halogenated variants of 4-benzoyl-D,L-phenylalanine significantly increased crosslinking yields in live yeast cells. The incorporation of these analogs allowed for the capture of endogenous PPIs, expanding the scope for studying complex biological interactions .

Biochemical Probes

4-Benzoyl-D,L-phenylalanine serves as a biochemical probe for studying various cellular processes. Its ability to form covalent bonds with target proteins makes it useful in proteomics for identifying interaction partners and understanding signaling pathways.

Application Example: Mass Spectrometry Analysis

- The unique isotopic signatures from halogenated derivatives enable quantitative proteomic analysis without expensive labeling techniques, allowing for the identification of low-abundance proteins involved in critical biological functions .

Therapeutic Implications

The compound also shows promise in therapeutic applications, particularly in conditions like phenylketonuria (PKU). Research indicates that D-phenylalanine can modulate L-phenylalanine aggregation, potentially offering a therapeutic strategy to prevent toxic amyloid formation associated with PKU .

Therapeutic Mechanism:

- D-phenylalanine inhibits L-phenylalanine fibril formation by altering self-assembly dynamics, thus preventing toxicity associated with amyloid aggregates .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-Benzoyl-D,L-phenylalanine hydrochloride involves its photoreactive properties. Upon exposure to UV light, the benzoyl group forms a reactive intermediate that can covalently bond with nearby molecules. This property is exploited in photo-crosslinking studies to identify molecular interactions and binding sites . The compound targets specific amino acid residues in proteins, facilitating the study of protein structure and function .

Comparación Con Compuestos Similares

4-Benzoyl-L-phenylalanine: Similar in structure but differs in stereochemistry, being the L-isomer.

Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride: Another benzoyl derivative used in protease assays.

Uniqueness: 4-Benzoyl-D,L-phenylalanine hydrochloride is unique due to its D,L-configuration, allowing it to interact with a broader range of biological targets compared to its L-isomer counterpart. Its photoreactive properties also make it particularly valuable in crosslinking studies .

Actividad Biológica

4-Benzoyl-D,L-phenylalanine hydrochloride is a derivative of phenylalanine, an essential amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential biological activities, including its effects on metabolism, antibacterial properties, and its applications in biochemical research.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoyl group at the 4-position of the phenylalanine molecule. This modification enhances its solubility and reactivity compared to standard phenylalanine. The molecular formula is CHClNO, and it has a molecular weight of approximately 283.73 g/mol.

Metabolic Pathways

Research indicates that 4-benzoyl-D,L-phenylalanine can serve as a nitrogen source for specific bacterial strains, such as Klebsiella sp. CK6. In studies, the inoculation of this compound resulted in the production of various metabolites, including phenylethanol and benzoyl-substituted phenylacetic acid derivatives. These metabolites were identified through chromatographic techniques, highlighting the compound's role in microbial metabolism under nitrogen-limiting conditions .

Case Studies and Research Findings

- Metabolic Studies : In a controlled study involving Klebsiella sp. CK6, researchers inoculated cultures with 4-benzoyl-D,L-phenylalanine and monitored metabolite production over time. The results demonstrated significant conversion to phenylethanol and other derivatives, suggesting that this compound can effectively participate in microbial biosynthesis pathways .

- Antimicrobial Activity : While direct studies on 4-benzoyl-D,L-phenylalanine's antibacterial effects are sparse, related compounds have shown promise in disrupting bacterial cell membranes. The implications of these findings suggest potential applications in developing new antimicrobial agents based on structural modifications of phenylalanine derivatives .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-amino-3-(4-benzoylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3.ClH/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12;/h1-9,14H,10,17H2,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJIYFOSPMCXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.